molecular formula C20H17N3OS B2814488 ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 2058502-57-9

((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-2-yl)phenyl)methanone

Cat. No.: B2814488
CAS No.: 2058502-57-9
M. Wt: 347.44
InChI Key: BCCITTOFNNFJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-2-yl)phenyl)methanone features a unique bicyclic scaffold comprising a seven-membered cycloheptane ring fused with a pyrimidine moiety (5,8-epiminocyclohepta[d]pyrimidin). The 4-(thiophen-2-yl)phenyl methanone substituent adds a planar, π-electron-rich aromatic system, which may enhance binding affinity to hydrophobic targets or modulate solubility.

Properties

IUPAC Name

(4-thiophen-2-ylphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-20(14-5-3-13(4-6-14)19-2-1-9-25-19)23-15-7-8-18(23)16-11-21-12-22-17(16)10-15/h1-6,9,11-12,15,18H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCITTOFNNFJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone

  • Core Structure: Identical bicyclic epiminocyclohepta[d]pyrimidine core.
  • Substituent : 4-(thiazol-2-yloxy)phenyl vs. 4-(thiophen-2-yl)phenyl.
    • Thiazole (heterocycle with N and S) vs. thiophene (S-only heterocycle): Thiazole’s electronegative nitrogen may enhance hydrogen-bonding capacity but reduce lipophilicity compared to thiophene.
    • Biological Implications : Thiophene’s π-electron density could favor interactions with aromatic residues in enzyme active sites, while thiazole’s nitrogen might engage in polar interactions.

Table 1: Substituent Comparison

Compound Substituent Heteroatoms LogP* (Predicted)
Target compound 4-(thiophen-2-yl)phenyl S ~3.2
Thiazole analog 4-(thiazol-2-yloxy)phenyl N, S ~2.8

*LogP estimated via fragment-based methods.

Tetrahydropyrimidine-Dione Derivatives

4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (12a) and 2-Imino analogs (13a)

  • Core Structure: Six-membered tetrahydropyrimidine-2,5-dione vs. seven-membered epiminocyclohepta[d]pyrimidine. The dione moiety in 12a introduces two ketone groups, increasing polarity. The imino group in 13a may enhance basicity, altering protonation states under physiological conditions.
  • Substituents: Shared thiophen-2-yl group but lack the extended phenyl-methanone linkage.

Table 2: Physical Properties

Compound m.p. (°C) Yield (%) Solubility (Predicted)
Target compound N/A N/A Low (high logP)
12a N/A N/A Moderate
13a 270–272 50 Low

Chromeno/Thieno-Pyrimidine Hybrids

9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine (8a)

  • Core Structure: Chromene-fused pyrimidine vs. cycloheptane-fused pyrimidine.
  • Substituents : Chlorophenyl and hydrazinyl groups introduce electronegative and nucleophilic sites, contrasting with the target’s neutral thiophene-phenyl group.

1-(4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone (9)

  • Core Structure: Thieno[2,3-d]pyrimidine (thiophene-fused pyrimidine) vs. epiminocyclohepta[d]pyrimidine.
  • Substituents: Methylphenyl and ethanone groups may reduce steric hindrance compared to the target’s bulky bicyclic core.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey ObservationsReference
1^1H NMR (DMSO-d6)δ 2.35 (s, CH3), 7.2–8.57 (aromatic and pyrimidine protons)
LC-MSm/z 361.0 [M+H]+^+ (for analogous thienopyrimidine derivatives)
DFT CalculationsHOMO-LUMO gap = 4.2 eV (predicts UV absorption at ~295 nm)

Q. Table 2. Recommended Assays for Biological Profiling

Assay TypeProtocolReference
Receptor BindingCompetitive displacement using 3^3H-labeled ligands in HEK293 cells
Cellular EfficacyCalcium flux assay with FLIPR in neuronal cell lines
Environmental FateOECD 301 (Ready Biodegradability) with LC-MS/MS monitoring

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.